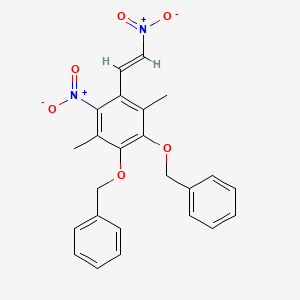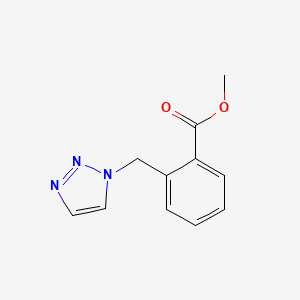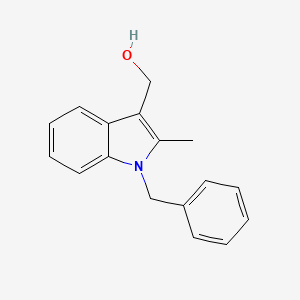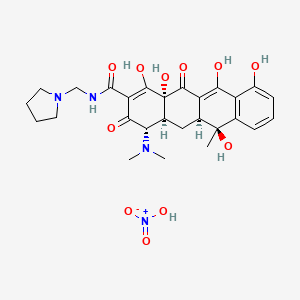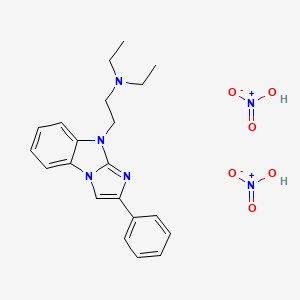
Butyl tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl tridecanoate, also known as tridecanoic acid butyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from tridecanoic acid and butanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl tridecanoate can be synthesized through the esterification of tridecanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using advanced techniques such as reactive distillation or membrane reactors. These methods enhance the efficiency and yield of the esterification process, making it more economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Butyl tridecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tridecanoic acid and butanol in the presence of a strong acid or base.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Tridecanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products, which depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl tridecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of butyl tridecanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release tridecanoic acid and butanol, which can then participate in metabolic pathways. The ester itself may also interact with lipid membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with similar applications but different chemical properties.
Butyl laurate: An ester with a shorter carbon chain, leading to different physical and chemical properties.
Butyl myristate: An ester with a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Butyl tridecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not be as effective.
Propiedades
Número CAS |
28267-31-4 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
butyl tridecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
HKXBPYQGPDKLHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


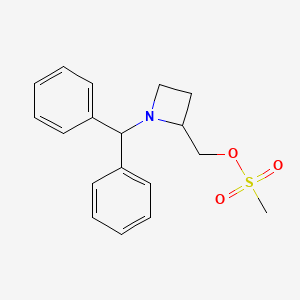
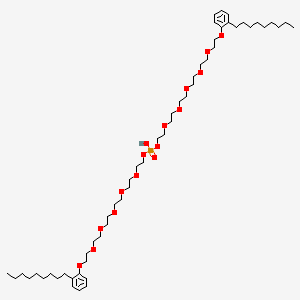

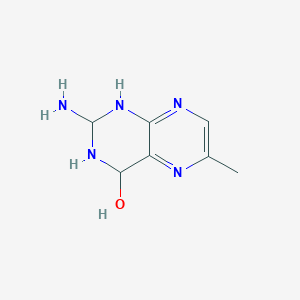
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

